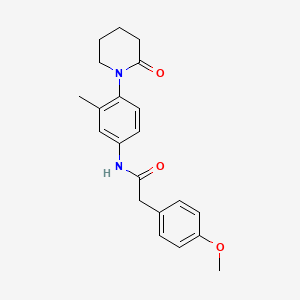

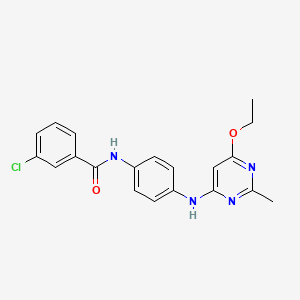

2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Paracetamol Metabolism and Genetic Differences

Research on paracetamol (acetaminophen), a widely used analgesic and antipyretic drug, highlights the complexity of its metabolism and the role of genetic differences in individuals' responses to the drug. This has implications for understanding how 2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide might be metabolized and its potential genetic variations in efficacy or toxicity (Li-zi Zhao & G. Pickering, 2011).

Advanced Oxidation Processes for Drug Degradation

The degradation of acetaminophen in aquatic environments through advanced oxidation processes (AOPs) is examined, showing how AOPs can break down drug compounds, leading to various by-products. This research is relevant for understanding the environmental impact and degradation pathways of similar compounds (Mohammad Qutob et al., 2022).

Analgesic Effect of Acetaminophen

The review of acetaminophen's analgesic mechanisms, including its metabolization to AM404 and action on the TRPV1 and cannabinoid receptors, provides a basis for understanding how structurally related compounds may exert analgesic effects. This can inform the research applications of this compound (N. Ohashi & T. Kohno, 2020).

Environmental Protection via Adsorptive Elimination

The comprehensive review on the adsorptive removal of acetaminophen from water highlights the potential environmental applications of adsorbents in removing drug-related pollutants. This could be relevant for studying the environmental impact and mitigation strategies for compounds like this compound (C. Igwegbe et al., 2021).

Mécanisme D'action

Target of Action

The primary target of the compound 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide interacts with its target, factor Xa, by binding to it . This binding is facilitated by the p-methoxyphenyl P1 moiety of the compound, which retains factor Xa binding affinity . The compound’s interaction with factor Xa inhibits the activity of this coagulation factor, thereby affecting the coagulation cascade .

Biochemical Pathways

By inhibiting factor Xa, 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide affects the coagulation cascade, a biochemical pathway that leads to blood clot formation . The inhibition of factor Xa disrupts this pathway, preventing the formation of a blood clot .

Pharmacokinetics

The compound 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide exhibits good oral bioavailability . This means that the compound is well absorbed from the gastrointestinal tract and can reach its target in the body effectively . The compound also has an improved pharmacokinetic profile relative to razaxaban .

Result of Action

The molecular and cellular effects of the action of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide include the inhibition of factor Xa and the disruption of the coagulation cascade . This results in the prevention of blood clot formation .

Analyse Biochimique

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide within cells and tissues are not well-characterized. It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15-13-17(8-11-19(15)23-12-4-3-5-21(23)25)22-20(24)14-16-6-9-18(26-2)10-7-16/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQAYNZLMHXPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B2542338.png)

![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)

![(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2542342.png)

![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)

![3-(4-Methylphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2542349.png)

![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2542350.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2542352.png)

![N-(1-cyanocyclopentyl)-2-{[3-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2542356.png)